molecular formula C13H17FN2O4 B8031008 Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate

Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate

Cat. No.: B8031008
M. Wt: 284.28 g/mol
InChI Key: BVSWTDRBBLTJNU-UHFFFAOYSA-N
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Description

Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate is an organic compound that features a tert-butyl group, an ethyl group, and a 3-fluoro-4-nitrophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-fluoro-4-nitrophenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of the fluoro group: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site serine residue. This interaction can block the enzyme’s activity, leading to various biological effects. The fluoro and nitro groups can also influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy group instead of an ethyl group.

    tert-Butyl N-ethyl-N-(4-nitrophenyl)carbamate: Lacks the fluoro group.

    tert-Butyl N-ethyl-N-(3-chloro-4-nitrophenyl)carbamate: Contains a chloro group instead of a fluoro group.

Uniqueness

Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the carbamate moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c1-5-15(12(17)20-13(2,3)4)9-6-7-11(16(18)19)10(14)8-9/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSWTDRBBLTJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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